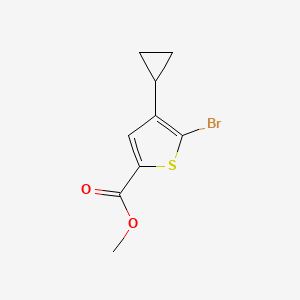

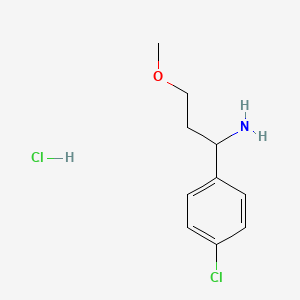

![molecular formula C10H15N5 B2406966 N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 56964-92-2](/img/structure/B2406966.png)

N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class of compounds . Compounds of this class are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, general methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives involve the cyclization of 5-acetyl-4-aminopyrimidines . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrazole and pyrimidine ring system .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : N-alkylated pyrazolo[3,4‐d]pyrimidine analogs have been synthesized for pharmacological studies. This includes the synthesis of 3‐iodo‐1H‐pyrazolo[3,4‐d]pyrimidin‐4‐amine, followed by nucleophilic substitution to afford N‐alkylated derivatives (Aydin, Anil, & Demir, 2021).

- Microwave-Assisted Synthesis : A practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation has been developed, showcasing the compound's versatile synthetic applications (Ng, Tiekink, & Dolzhenko, 2022).

Biological and Pharmacological Activity

- Enzyme Inhibition : Some derivatives of N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit inhibition properties against enzymes like acetylcholinesterase and carbonic anhydrase, with significant selectivity ratios (Aydin, Anil, & Demir, 2021).

- Antimicrobial and Antifungal Activity : Some pyrazole derivatives, including this compound, have shown potential as antitumor, antifungal, and antibacterial agents (Titi et al., 2020).

Structural and Mechanistic Studies

- Molecular Structure Analysis : Detailed electronic structure calculations and vibrational assignments for derivatives of this compound have been conducted, providing insights into its chemical reactivity and potential for further modification (Shukla, Yadava, & Roychoudhury, 2015).

- NMR Analysis : Substituted pyrazolo[3,4‐d]pyrimidines‐4‐amines have been studied using NMR, facilitating complete spectral assignment and aiding in understanding their chemical properties (Rodrigues et al., 2009).

作用機序

Target of Action

Similar compounds have shown activity against various targets such as mycobacterium tuberculosis and multiple tyrosine kinases

Mode of Action

Related compounds have been shown to inhibit their targets, leading to various cellular changes . The compound’s interaction with its targets and the resulting changes would depend on the specific target proteins and their roles in cellular processes.

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in tuberculosis and cancer . The downstream effects of these pathway alterations would depend on the specific pathways involved and their roles in cellular processes.

特性

IUPAC Name |

N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-7(2)3-4-11-9-8-5-14-15-10(8)13-6-12-9/h5-7H,3-4H2,1-2H3,(H2,11,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGRELYEXVSKCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=NC=NC2=C1C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903746 |

Source

|

| Record name | NoName_4485 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

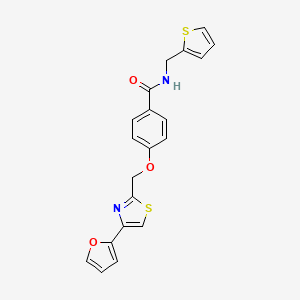

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406885.png)

![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2406886.png)

![2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide](/img/structure/B2406889.png)

![(E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2406893.png)

![2-[1,3-Dimethyl-7-(3-methyl-benzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2406897.png)

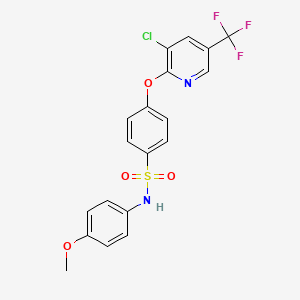

![5-Fluoro-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2406903.png)